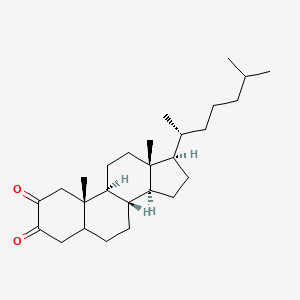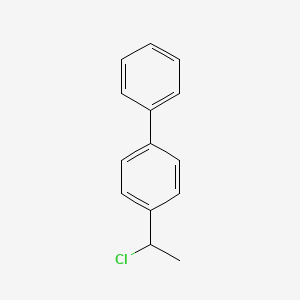
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is an organic compound characterized by the presence of two bromomethyl groups and a tert-butyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-bis(methyl)-4-(1,1-dimethylethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,2-dimethyl-4-(1,1-dimethylethyl)benzene.
科学的研究の応用
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing for various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Benzene, 1,2-dimethyl-4-(1,1-dimethylethyl)-: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Benzene, 1,2-bis(chloromethyl)-4-(1,1-dimethylethyl)-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and reaction conditions.
Benzene, 1,2-bis(hydroxymethyl)-4-(1,1-dimethylethyl)-: Contains hydroxyl groups, making it more suitable for oxidation reactions.
Uniqueness
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is unique due to the presence of bromomethyl groups, which are highly reactive and versatile in synthetic chemistry. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
特性
CAS番号 |
60070-04-4 |
|---|---|
分子式 |
C12H16Br2 |
分子量 |
320.06 g/mol |
IUPAC名 |
1,2-bis(bromomethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3 |
InChIキー |
XXTDGNOOMZUYSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)


![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)


![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)





![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)

